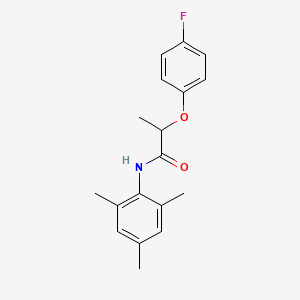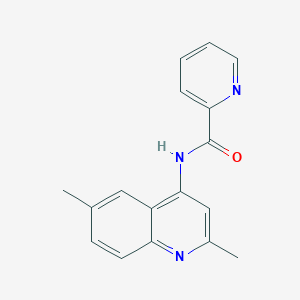![molecular formula C16H21N3O3S B4724421 N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B4724421.png)
N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}cyclohexanecarboxamide
Descripción general
Descripción
N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}cyclohexanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MCC-950 and is known for its ability to inhibit the NLRP3 inflammasome, a protein complex involved in inflammation and immune responses.
Mecanismo De Acción
MCC-950 inhibits the NLRP3 inflammasome by binding to its nucleotide-binding domain, preventing the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.
Biochemical and Physiological Effects:
MCC-950 has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce the severity of symptoms in animal models of multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MCC-950 in lab experiments is its specificity for the NLRP3 inflammasome, which allows for targeted inhibition of inflammation. However, one limitation is that it may not be effective in all types of inflammation, as there are other inflammasomes that are not affected by MCC-950.
Direcciones Futuras
1. Investigating the potential therapeutic applications of MCC-950 in other diseases associated with inflammation and immune responses.
2. Developing more potent and selective inhibitors of the NLRP3 inflammasome.
3. Studying the long-term effects of MCC-950 on inflammation and immune responses.
4. Investigating the potential use of MCC-950 in combination with other anti-inflammatory drugs for enhanced therapeutic effects.
Aplicaciones Científicas De Investigación
MCC-950 has been extensively studied for its potential therapeutic applications in various diseases associated with inflammation and immune responses, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been shown to have anti-inflammatory effects on various types of cancer.
Propiedades
IUPAC Name |
N-[[(2-methoxybenzoyl)amino]carbamothioyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-22-13-10-6-5-9-12(13)15(21)18-19-16(23)17-14(20)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,18,21)(H2,17,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMLRBUIURFPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4724340.png)
![methyl 2-[({1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4724346.png)
![methyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate](/img/structure/B4724356.png)
![N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4724363.png)

![N~2~-1,3-benzodioxol-5-yl-N~1~-[3-(dimethylamino)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4724373.png)


![5-[(bicyclo[2.2.1]hept-2-ylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide](/img/structure/B4724401.png)
![4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4724403.png)
![2,2'-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]diacetic acid](/img/structure/B4724408.png)
![ethyl 3-[({4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}amino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4724433.png)
![N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4724441.png)
